![molecular formula C15H14ClNO3 B14799327 3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid](/img/structure/B14799327.png)
3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with 3-chlorobut-2-en-1-ol under acidic conditions to form the intermediate product. This intermediate is then subjected to oxidation and carboxylation reactions to yield the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the chlorobut-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of saturated quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-4-carboxylic acid: Another derivative with different substituents.
Uniqueness
3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
分子式 |
C15H14ClNO3 |
|---|---|
分子量 |
291.73 g/mol |
IUPAC 名称 |
3-[(E)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO3/c1-8(16)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)(H,19,20)/b8-3+ |
InChI 键 |
KGYOYHPBTMZDKD-FPYGCLRLSA-N |
手性 SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)C/C=C(\C)/Cl |
规范 SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CC=C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14799256.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
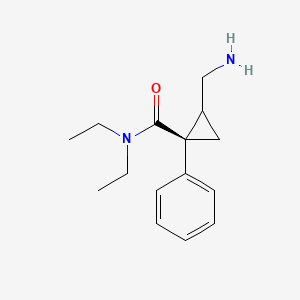
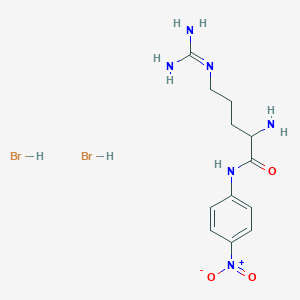
![(8S)-8-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14799296.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid](/img/structure/B14799301.png)
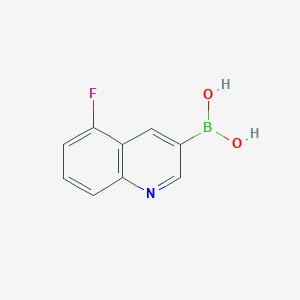
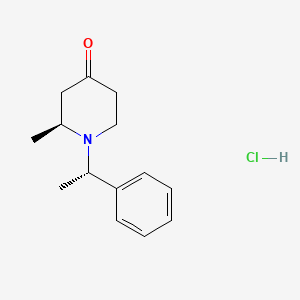
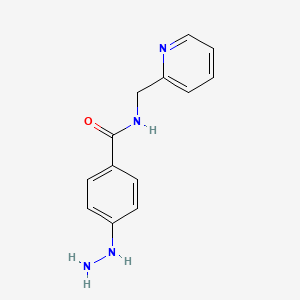
![3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
![2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14799329.png)
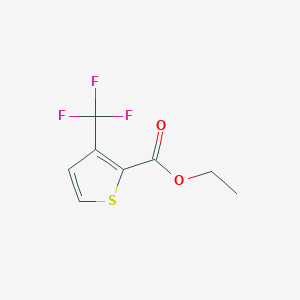
![(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14799337.png)
